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Abstract
UFP-101 TFA is a potent and highly selective competitive antagonist of the

Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor implicated in a

wide array of physiological and pathological processes. This technical guide provides an in-

depth analysis of the mechanism of action of UFP-101 TFA, presenting key quantitative data

from seminal studies, detailed experimental protocols for its characterization, and visual

representations of its interaction with the NOP receptor signaling pathway. UFP-101 TFA's

consistent and robust antagonist profile across a range of in vitro and in vivo assays

underscores its value as a critical research tool for elucidating the function of the N/OFQ-NOP

system and as a potential scaffold for the development of novel therapeutics.

Core Mechanism of Action: Competitive Antagonism
of the NOP Receptor
UFP-101 TFA, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂, is a synthetic peptide

analog of the endogenous NOP receptor ligand, N/OFQ.[1][2][3] The specific amino acid

substitutions at positions 1, 14, and 15 are critical for its pharmacological profile. The [Nphe¹]

modification is instrumental in eliminating the intrinsic efficacy of the peptide, thereby

preventing receptor activation. Concurrently, the [Arg¹⁴, Lys¹⁵] substitution significantly

enhances the ligand's potency and prolongs its duration of action in vivo.[1][2][3]
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UFP-101 TFA exerts its effects by binding to the NOP receptor with high affinity, thereby

competitively blocking the binding and subsequent action of the endogenous agonist, N/OFQ,

and other NOP receptor agonists. This competitive antagonism has been demonstrated

through the parallel rightward shift of the concentration-response curves of NOP agonists in the

presence of UFP-101 TFA, with Schild plot analyses yielding slope factors of approximately 1,

which is indicative of a competitive interaction.[1]

Quantitative Pharmacological Profile
The antagonist properties of UFP-101 TFA have been quantified in a variety of binding and

functional assays. The following tables summarize the key quantitative data from studies

characterizing the interaction of UFP-101 TFA with the NOP receptor.

Table 1: In Vitro Binding Affinity of UFP-101 TFA for the
NOP Receptor

Radioligand Preparation Assay Type
pKi (mean ±
SEM)

Reference

[³H]N/OFQ
CHO-hNOP cell

membranes

Competition

Binding
10.14 ± 0.09 [1]

CHO-hNOP: Chinese Hamster Ovary cells stably expressing the human NOP receptor.

Table 2: In Vitro Functional Antagonism of UFP-101 TFA
at the NOP Receptor
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Agonist Preparation Assay Type
pA₂ (mean ±
SEM or range)

Reference

N/OFQ
CHO-hNOP cell

membranes
GTPγ³⁵S Binding 8.4 - 9.0 [1]

N/OFQ(1-13)NH₂
CHO-hNOP cell

membranes
GTPγ³⁵S Binding 8.4 - 9.0 [1]

[(pF)Phe⁴]N/OF

Q(1-13)NH₂

CHO-hNOP cell

membranes
GTPγ³⁵S Binding 8.4 - 9.0 [1]

[Arg¹⁴,Lys¹⁵]N/O

FQ

CHO-hNOP cell

membranes
GTPγ³⁵S Binding 8.4 - 9.0 [1]

Ro 64-6198
CHO-hNOP cell

membranes
GTPγ³⁵S Binding 8.4 - 9.0 [1]

N/OFQ
Mouse Spinal

Cord Slices

Electrophysiolog

y (EPSC)
6.44 [4]

pA₂: A measure of the potency of a competitive antagonist. GTPγ³⁵S Binding: An assay that

measures G protein activation downstream of receptor binding. EPSC: Excitatory Postsynaptic

Current.

Signaling Pathways Modulated by UFP-101 TFA
The NOP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and

primarily couples to inhibitory G proteins of the Gi/o family. Activation of the NOP receptor by

agonists like N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion

channel activity, leading to the activation of G protein-coupled inwardly rectifying potassium

channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). These

actions collectively lead to a reduction in neuronal excitability.

UFP-101 TFA, by competitively blocking the NOP receptor, prevents these downstream

signaling events from occurring in response to N/OFQ or other NOP agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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